

Ivacaftor hydrate chemical formula and molecular weight

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Compound of Interest		
Compound Name:	Ivacaftor hydrate	
Cat. No.:	B1139302	Get Quote

An In-Depth Technical Guide to Ivacaftor Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivacaftor is a groundbreaking therapeutic agent that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive technical overview of **Ivacaftor hydrate**, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for seminal experiments are provided to facilitate reproducibility and further research. The information is intended to serve as a core resource for professionals in the fields of cystic fibrosis research and drug development.

Chemical Properties

Ivacaftor is chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. The compound is available in both anhydrous and hydrated forms. The hydrate form is often utilized in pharmaceutical preparations.



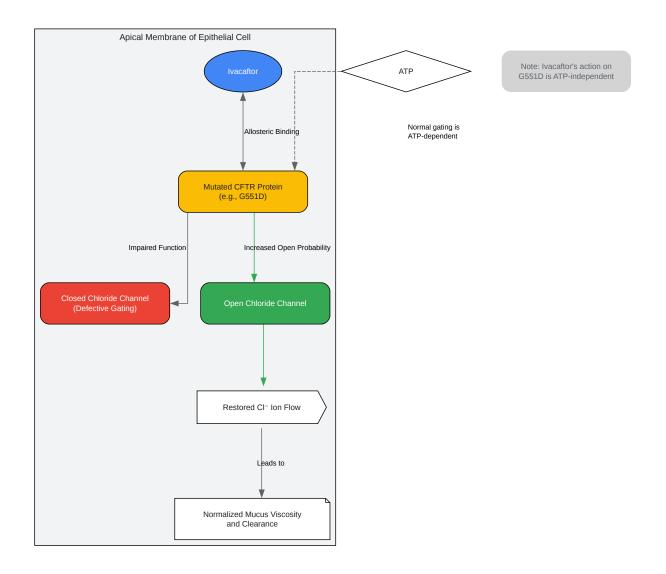
Property	Ivacaftor	Ivacaftor Hydrate
Chemical Formula	C24H28N2O3	C24H30N2O4
Molecular Weight	392.49 g/mol	410.51 g/mol
CAS Number	873054-44-5	1134822-07-3
Appearance	White to off-white solid powder	Not specified
Aqueous Solubility	~60 nM	Not specified

Mechanism of Action: CFTR Potentiation

Ivacaftor is a CFTR potentiator designed to treat cystic fibrosis in patients with specific gating mutations, most notably the G551D mutation. In individuals with such mutations, the CFTR protein is present on the cell surface but the channel gate is defective and remains closed, impeding chloride ion transport.

Ivacaftor acts as an allosteric modulator that binds to the CFTR protein and increases the probability of the channel opening. This action is independent of ATP and restores the flow of chloride ions across the cell membrane, which in turn helps to normalize mucus viscosity and clearance. The drug enhances channel activity by promoting pore opening while stabilizing the nucleotide-binding domain (NBD) dimer state.





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Figure 1. Signaling pathway of Ivacaftor's mechanism of action on a mutated CFTR protein.



Clinical and In Vitro Efficacy

Clinical trials and in vitro studies have demonstrated Ivacaftor's effectiveness in restoring CFTR function. Key quantitative outcomes are summarized below.

Clinical Trial Data (G551D Mutation)

Outcome Measure	Baseline	Change after 6 Months	p-value
Sweat Chloride (mmol/L)	Mean: ~104	Mean Change: -53.8	< 0.001
Body Mass Index (kg/m ²)	Not specified	Mean Change: +0.8	< 0.001

Observational Study Data (Non-G551D Gating

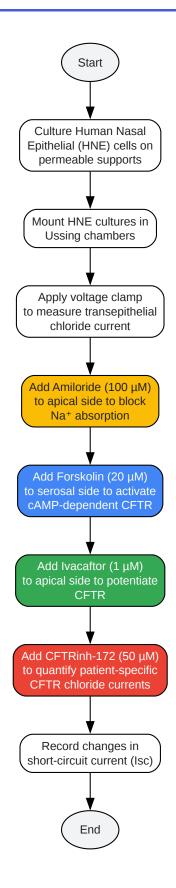
Mutations)

Outcome Measure	Baseline	Change after 6 Months	p-value
ppFEV1 (%)	Mean: 68	Mean Absolute Increase: 10.9	0.0134
Sweat Chloride (mEq/L)	Mean: 89.6	Mean Change: -48.6	< 0.0001
Weight (kg)	Not specified	Mean Change: +5.1	0.0002

Experimental Protocols Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This protocol is used to measure ion transport across epithelial cell monolayers, providing a functional assessment of CFTR activity.





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Figure 2. Experimental workflow for the Ussing chamber assay to measure CFTR function.



Methodology Details:

- Cell Culture: Human nasal epithelial (HNE) cells are obtained via nasal brushing and cultured for 21-28 days on permeable cell culture inserts to ensure full differentiation.
- Ussing Chamber Setup: The cultured inserts are mounted in water-jacketed EasyMount Ussing chambers.
- Measurement: A 4-electrode voltage clamp is used to measure the transepithelial chloride current.
- · Pharmacological Manipulation:
 - Sodium absorption is blocked by applying 100 μM amiloride to the apical side.
 - cAMP-dependent CFTR chloride transport is activated with 20 μM forskolin on the serosal side.
 - \circ Ivacaftor (1 μ M) is added to the apical side to test its potentiation effect.
 - Patient-specific CFTR chloride currents are quantified by adding 50 μM CFTRinh-172.

Sweat Chloride Test

The sweat chloride test is a primary diagnostic tool for cystic fibrosis and is used to measure the in vivo response to CFTR modulators like Ivacaftor.

Methodology Details:

- Sweat Stimulation: Pilocarpine iontophoresis is used to stimulate sweat production on a small area of the skin.
- Sweat Collection: The sweat is collected on a filter paper or in a macroduct coil.
- Analysis: The chloride concentration in the collected sweat is measured using an approved standardized method. A significant decrease in sweat chloride concentration post-treatment indicates improved CFTR function.



Conclusion

Ivacaftor represents a significant advancement in the treatment of cystic fibrosis, targeting the underlying molecular defect for specific patient populations. Its mechanism as a CFTR potentiator is well-characterized, leading to demonstrable improvements in both in vitro and clinical endpoints. The protocols outlined in this guide provide a foundation for further investigation into CFTR modulators and their therapeutic potential.

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